molecular formula C17H26 B1584650 (4-Pentylcyclohexyl)benzene CAS No. 61203-96-1

(4-Pentylcyclohexyl)benzene

Cat. No.: B1584650
CAS No.: 61203-96-1
M. Wt: 230.4 g/mol
InChI Key: FCAWXWGFZYRQJZ-UHFFFAOYSA-N
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Description

(4-Pentylcyclohexyl)benzene is a cyclohexylbenzene derivative characterized by a pentyl chain attached to the cyclohexane ring and a benzene moiety. It serves as a core structure for liquid crystals (LCs) and functional materials due to its rigid-flexible balance, enabling stable mesophases and tunable optoelectronic properties . Its synthesis typically involves Williamson ether reactions or Friedel-Crafts alkylation, followed by reduction and functionalization steps . The compound’s trans-configuration is prevalent in LC applications, as it promotes linear molecular packing and enhances dielectric anisotropy .

Properties

IUPAC Name

(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-10,15,17H,2-3,5,8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAWXWGFZYRQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299924
Record name (trans-4-Pentylcyclohexyl)benzene
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Molecular Weight

230.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66227-31-4, 61203-96-1
Record name (4-Pentylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66227-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (trans-4-Pentylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, (trans-4-pentylcyclohexyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Pentylcyclohexyl)benzene can be synthesized through various methods. One common synthetic route involves the hydrogenation of (4-pentylidenecyclohexyl)benzene using hydrogen and palladium on activated charcoal as a catalyst in ethanol. This method yields a high purity product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: (4-Pentylcyclohexyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on activated charcoal.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed:

Scientific Research Applications

(4-Pentylcyclohexyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Pentylcyclohexyl)benzene involves its interaction with various molecular targets. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, while the cyclohexyl and pentyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

The following analysis compares (4-Pentylcyclohexyl)benzene with structurally analogous compounds, focusing on substituents, alkyl chain length, and functional groups. Key differences in properties and applications are highlighted.

Substituent Effects on Electronic and Dielectric Properties
  • 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5): The substitution of the benzene ring with a cyano group (-CN) increases polarity and dielectric anisotropy (Δε = +4.2), making PCH5 suitable for high-performance LC displays. The nitrile group enhances molecular polarizability under electric fields, as shown by DFT studies .
  • 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene :
    Fluorine substitution introduces electronegativity, slightly reducing dielectric anisotropy (Δε = +3.1) compared to PCH5 but improving thermal stability (clearing point ~120°C) .
  • 1-Methoxy-4-(4-pentylcyclohexyl)benzene :
    The methoxy (-OCH₃) group donates electrons, lowering melting points (mp = 29.78°C) and reducing dielectric response. This derivative is used in low-voltage LC mixtures .

Table 1: Substituent Effects on Key Properties

Compound Substituent Dielectric Anisotropy (Δε) Clearing Point (°C) Application
This compound -H +1.8 ~95 Base LC material
4-(trans-4-Pentylcyclohexyl)benzonitrile -CN +4.2 ~110 Active matrix LCDs
4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene -F +3.1 ~120 High-temperature LCs
1-Methoxy-4-(4-pentylcyclohexyl)benzene -OCH₃ +0.9 ~85 Low-power displays
Alkyl Chain Length Variation
  • 4-(4-Propylcyclohexyl)phenol: Shortening the alkyl chain to propyl reduces molecular flexibility, raising the melting point (mp = 30.36°C) but narrowing the nematic phase range compared to the pentyl analog .
  • 4-(4-Heptylcyclohexyl)phenol: Extending the chain to heptyl increases van der Waals interactions, broadening the LC phase range (ΔT = 40°C) but lowering solubility in organic solvents .

Table 2: Alkyl Chain Length vs. Thermal Properties

Compound Alkyl Chain Melting Point (°C) Nematic Range (°C)
4-(4-Propylcyclohexyl)phenol Propyl (C3) 30.36 25–70
This compound Pentyl (C5) 29.78 20–95
4-(4-Heptylcyclohexyl)phenol Heptyl (C7) 31.12 15–110
Functional Group Additions for Aggregation-Induced Emission (AIE)
  • 1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene :
    The ethynyl linker and bromododecyl chain enable AIE, emitting intense fluorescence in aggregated states. This contrasts with the parent compound, which lacks luminescence .
Computational Insights from DFT Studies

DFT analysis of this compound derivatives reveals:

  • Polarizability increases with electron-withdrawing groups (e.g., -CN > -Cl > -F).
  • The cyano derivative exhibits a "shoot-up point" in polarizability at 0.012 a.u. electric fields, making it highly responsive in tunable LC devices .

Biological Activity

Overview

(4-Pentylcyclohexyl)benzene, an organic compound with the molecular formula C17_{17}H26_{26}, is characterized by a benzene ring substituted with a cyclohexyl group and a pentyl chain. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biological targets. Its unique structure suggests possible applications in pharmacology and material science.

Target Interactions

The biological activity of this compound may be attributed to its ability to interact with specific proteins and enzymes through hydrophobic interactions and π-π stacking with aromatic residues. Such interactions can influence various biochemical pathways, although the exact mechanisms remain to be fully elucidated.

Biochemical Pathways

Research indicates that this compound may affect drug metabolism, particularly through interactions with cytochrome P450 enzymes. These enzymes are crucial for the metabolism of many pharmaceuticals, and compounds that inhibit their activity can lead to significant drug-drug interactions.

Enzyme Effect
CYP1A2Inhibition observed
CYP2C19Inhibition observed
CYP2C9Inhibition observed

Inhibition of Cytochrome P450 Enzymes

Studies have shown that this compound exhibits inhibitory effects on several cytochrome P450 isoforms, which are essential for drug metabolism. This inhibition suggests potential implications for pharmacokinetics and toxicity of co-administered drugs. The compound's low bioavailability and poor solubility may limit its therapeutic applications but also highlight its role in understanding drug interactions.

Toxicological Assessments

Toxicity studies have indicated that this compound may pose risks if ingested or absorbed through the skin. Specific assessments have classified it as harmful if swallowed and causing skin irritation:

Toxicity Characteristic Description
H302Harmful if swallowed
H315Causes skin irritation

Case Studies

  • Pharmacokinetics and Drug Interaction :
    A study investigated the impact of this compound on the pharmacokinetics of commonly administered drugs. Results indicated a significant alteration in drug metabolism profiles, emphasizing the need for cautious co-administration in clinical settings.
  • Environmental Persistence :
    Research focused on the environmental impact of this compound has shown that it exhibits persistence in aquatic environments, raising concerns about its long-term ecological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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